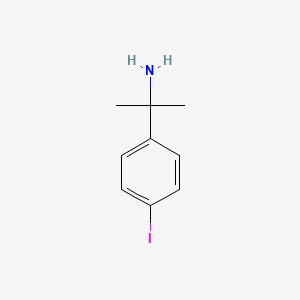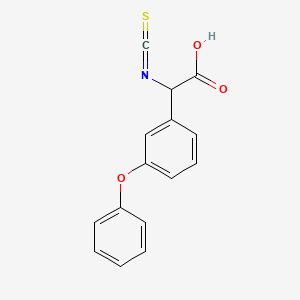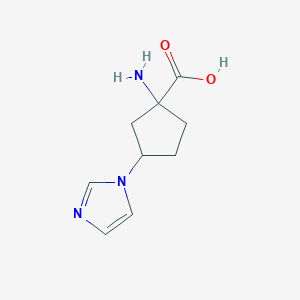![molecular formula C15H17NO3S B13488548 Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)
Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate is an organic compound that features a phenylmethyl group, a hydroxy group, and a thienylmethyl group attached to an ethylcarbamate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate typically involves the reaction of phenylmethyl chloroformate with 2-hydroxy-1-(2-thienylmethyl)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thienylmethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate can be compared with other similar compounds, such as:
Phenylmethyl carbamate: Lacks the hydroxy and thienylmethyl groups, resulting in different chemical properties and biological activities.
2-Hydroxyethyl carbamate: Lacks the phenylmethyl and thienylmethyl groups, leading to different reactivity and applications.
Thienylmethyl carbamate:
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the individual components.
属性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
benzyl N-(1-hydroxy-3-thiophen-2-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3S/c17-10-13(9-14-7-4-8-20-14)16-15(18)19-11-12-5-2-1-3-6-12/h1-8,13,17H,9-11H2,(H,16,18) |
InChI 键 |
RUHWEQPOGOCGKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)

![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)




![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
